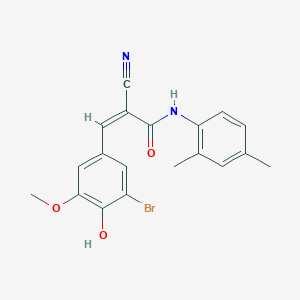

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide

Vue d'ensemble

Description

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes bromine, hydroxyl, methoxy, cyano, and dimethylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2,4-dimethylaniline.

Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and malononitrile in the presence of a base like piperidine.

Cyclization and Amidation: The intermediate undergoes cyclization followed by amidation with 2,4-dimethylaniline under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Reactivity and Functional Group Interactions

The compound’s reactivity is influenced by its functional groups:

Hydroxy and Methoxy Groups

-

Hydroxy group (–OH):

-

May participate in hydrogen bonding or nucleophilic substitution .

-

Potential for deprotonation under basic conditions, enabling further reactions.

-

-

Methoxy group (–OCH₃):

-

Electron-donating effects may influence the electrophilicity of adjacent carbons.

-

Cyano Group

-

Nucleophilic attack : The cyano group can act as a leaving group in substitution reactions.

-

Hydrolysis : Under acidic or basic conditions, the cyano group may convert to a carboxylic acid or amide .

Amide Moiety

-

Hydrolysis : The amide bond (N–CO) can undergo hydrolysis to form a carboxylic acid , depending on reaction conditions (e.g., acid/base catalysts).

-

Nucleophilic acyl substitution : Susceptible to attack by nucleophiles like alcohols or amines.

Amidation/Hydrolysis

Related compounds (e.g., 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide) undergo hydrolysis with hydrazine hydrate in ethanol, yielding propanamide derivatives . While not directly observed for this compound, analogous reactivity is plausible:

textReaction: (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide → Hydrolysis → Corresponding carboxylic acid/amine derivative

Transition-Metal Catalyzed Reactions

Though not explicitly documented for this compound, related cyano-containing amides may participate in:

-

Hydroamination : Formation of amines via nucleophilic attack on π-alkene complexes (e.g., using Rh, Pt catalysts) .

-

Hydrocupration : Copper-mediated additions to alkenes, enabling enantioselective amine synthesis .

Analytical and Monitoring Techniques

-

NMR spectroscopy : Used to confirm structural integrity and monitor reaction progress.

-

HPLC : Critical for assessing purity and yield during synthesis.

Challenges and Considerations

-

Sensitivity to functional groups :

-

The cyano group and amide bond may require protective groups during synthesis.

-

Hydroxy groups could lead to oxidation or polymerization under harsh conditions.

-

-

Stereochemical control : The (Z)-configuration necessitates careful reaction design to preserve geometry.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features several functional groups, including bromine, hydroxyl, methoxy, cyano, and dimethylphenyl moieties. Its molecular formula is with a molecular weight of 392.24 g/mol. These characteristics contribute to its reactivity and potential applications.

Chemistry

In the realm of organic chemistry, (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it suitable for various synthetic pathways.

Synthetic Routes:

- Starting Materials: The synthesis typically begins with 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2,4-dimethylaniline.

- Condensation Reaction: An intermediate is formed through condensation with malononitrile in the presence of a base.

- Cyclization and Amidation: The intermediate undergoes cyclization followed by reaction with 2,4-dimethylaniline to yield the target compound.

Biology

Biologically, this compound is under investigation for its potential bioactivity. Compounds with similar structures have been noted for their antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Anticancer Activity

A study examined various derivatives of similar structures against cancer cell lines. Results indicated that certain compounds exhibited significant antiproliferative effects, reducing cell growth by up to 95% at specific concentrations . This suggests that this compound could be a candidate for further development in cancer therapeutics.

Medicine

In medicinal chemistry, the compound is explored as a lead candidate for drug development due to its structural features that may interact with biological targets effectively.

Potential Mechanism of Action:

The mechanism by which this compound exerts its biological effects may involve interaction with enzymes or receptors. For example, it might inhibit specific enzyme activities or modulate receptor functions through agonistic or antagonistic actions.

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential to inhibit bacterial growth |

| Anti-inflammatory | May reduce inflammation markers |

| Anticancer | Demonstrated efficacy against cancer cell lines |

Industry

In industrial applications, this compound could play a role in developing specialty chemicals. Its unique properties make it suitable for use in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide: Lacks the methoxy group, which may affect its biological activity.

(Z)-3-(4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide: Lacks the bromine atom, potentially altering its reactivity and interactions.

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-phenylprop-2-enamide: Lacks the dimethyl groups on the phenyl ring, which could influence its steric and electronic properties.

Uniqueness

The presence of both bromine and methoxy groups, along with the cyano and dimethylphenyl moieties, makes (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Activité Biologique

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including bromine, hydroxyl, methoxy, cyano, and dimethylphenyl moieties. Its molecular formula is , with a molecular weight of 401.3 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.3 g/mol |

| CAS Number | 341940-53-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the cyano group suggests potential enzyme inhibition capabilities, while the bromine and methoxy groups may enhance its binding affinity and selectivity towards specific receptors or enzymes.

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Studies

Research has indicated that this compound exhibits significant bioactivity in various assays:

- Antimicrobial Activity : In vitro studies have demonstrated that the compound possesses antimicrobial properties against several bacterial strains. For instance, it showed a notable reduction in the growth of Gram-negative bacteria at concentrations as low as 25 µM.

- Cytotoxic Effects : The compound was evaluated for cytotoxicity using human cancer cell lines. Results indicated that it induced apoptosis in a concentration-dependent manner, with an IC50 value around 30 µM.

Case Studies

-

Inhibition of Type III Secretion System (T3SS) :

A study investigated the effect of this compound on the T3SS of Escherichia coli. At a concentration of 50 µM, it resulted in approximately 50% inhibition of T3SS-mediated secretion of carboxypeptidase G2 (CPG2), suggesting its potential as a therapeutic agent against bacterial virulence factors . -

Anti-inflammatory Properties :

Another study explored the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Administration led to a significant decrease in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Propriétés

IUPAC Name |

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c1-11-4-5-16(12(2)6-11)22-19(24)14(10-21)7-13-8-15(20)18(23)17(9-13)25-3/h4-9,23H,1-3H3,(H,22,24)/b14-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFUKYIQYODWFD-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.